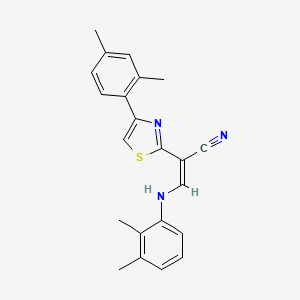
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities. This article will delve into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in medicinal chemistry.
1. Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that incorporates various synthetic methodologies. The general synthetic route includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Acrylonitrile Derivative Formation : The acrylonitrile unit is introduced via nucleophilic addition reactions.
- Final Coupling Reaction : The final product is obtained through coupling the thiazole derivative with the dimethylphenyl amine.
2.1 Antitumor Activity
Recent studies have shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to our target have displayed IC50 values in the low micromolar range against human cancer cell lines such as HT29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
2.2 Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In a study evaluating various thiazole-integrated compounds, certain derivatives exhibited significant protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy .
3. Structure-Activity Relationships (SAR)
The SAR analysis of thiazole derivatives indicates that modifications on the phenyl rings significantly influence biological activity:
- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring tend to show higher potency against cancer cell lines.
- Substitution Patterns : The positioning of methyl groups and other substituents on the aromatic rings plays a crucial role in enhancing biological activity .
Case Study 1: Anticancer Activity
In a comprehensive evaluation of thiazole derivatives, one compound demonstrated remarkable activity against multiple cancer types, achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin. This study utilized molecular dynamics simulations to elucidate binding interactions with target proteins, revealing critical hydrophobic contacts that stabilize the drug-protein complex .
Case Study 2: Anticonvulsant Screening
Another study focused on a series of thiazole derivatives tested in animal models for anticonvulsant activity. Compounds were screened using the maximal electroshock seizure test (MEST), and several candidates showed significant efficacy in preventing seizures, suggesting their potential utility in treating epilepsy .
特性
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-14-8-9-19(16(3)10-14)21-13-26-22(25-21)18(11-23)12-24-20-7-5-6-15(2)17(20)4/h5-10,12-13,24H,1-4H3/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHMDZVJYHIHD-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














